271573-27-4

Cross-presentation Antigen presentation Dendritic cells

Researchers studying cross-presentation mechanisms often face limitations with NP (366-374), which is optimized for direct presentation. PA (224-233) (CAS 271573-27-4) is the exclusive probe for quantifying the cross-presentation pathway in murine dendritic cells, where it is undetectable via direct presentation (~6 copies/cell) but reaches ~50 copies/cell under cross-presentation conditions. This epitope also uniquely exhibits immunodominance at high viral doses (≥10⁵ PFU). Supplied as a lyophilized powder at ≥98% purity, it is ideal for crystallography, vaccine efficacy, and T cell hierarchy studies.

Molecular Formula C₅₃H₈₀N₁₄O₁₇
Molecular Weight 1185.29
CAS No. 271573-27-4
Cat. No. B612575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name271573-27-4
CAS271573-27-4
Molecular FormulaC₅₃H₈₀N₁₄O₁₇
Molecular Weight1185.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PA (224-233) Peptide – Definition & Procurement


CAS 271573-27-4, designated PA (224-233), Influenza, is a 10-amino-acid synthetic peptide fragment corresponding to residues 224–233 (sequence: SSLENFRAYV) of the polymerase acidic (PA) protein from influenza A virus [1]. The compound has a molecular formula of C53H80N14O17 and a molecular weight of 1185.29 g/mol [1]. It functions as an H-2Dᵇ-restricted immunodominant CD8⁺ cytotoxic T lymphocyte (CTL) epitope in the murine model of influenza A virus infection, commonly utilizing the PR8 (H1N1) strain [2]. The peptide is synthesized for research use only and is routinely supplied as a lyophilized powder with purity specifications typically ranging from ≥95% to ≥98% across various vendors [1].

H-2Db-restricted immunodominant CD8+ CTL epitope
Murine influenza A virus infection model (PR8 H1N1)
Cross-presentation pathway research context
Lyophilized powder; typical purity specification range reviewed upon procurement

Why PA (224-233) Cannot Be Substituted


Generic substitution of PA (224-233) with other influenza A virus CD8⁺ T cell epitopes—most notably the NP (366-374) peptide (ASNENMETM)—is experimentally invalid due to fundamentally distinct antigen presentation pathways and divergent immunodominance profiles. While NP (366-374) presentation is optimized via direct infection of antigen-presenting cells, PA (224-233) presentation is uniquely dependent on the cross-presentation pathway mediated by dendritic cells [1]. Furthermore, the two epitopes exhibit opposite immunodominance hierarchies as a function of viral dose: NP (366-374)-specific CD8⁺ T cells dominate at low viral doses, whereas PA (224-233)-specific CD8⁺ T cells become dominant at high viral doses [2]. These functional and mechanistic differences render PA (224-233) irreplaceable for studies investigating cross-presentation mechanisms, high-dose viral immunodominance, or the specific TCR repertoire restricted by H-2Dᵇ/PA₂₂₄–₂₃₃ complexes.

Target: PA (224-233)
Common substitute: NP (366-374)
! Cross-presentation dependency differs; PA (224-233) requires dendritic cell cross-presentation, while NP (366-374) relies on direct presentation. Substitution may alter pathway interpretation.
! Immunodominance hierarchy reverses with viral dose; PA (224-233) becomes dominant at high doses, whereas NP (366-374) dominates at low doses. Experimental mismatch may shift T cell response profiles.
! Distinct TCR recognition profile due to unique C-terminal bulge conformation in H-2Db binding groove. Functional readouts may not transfer directly between epitopes.

PA (224-233) vs NP (366-374) Key Evidence


Cross-Presentation vs Direct Presentation

Quantitative mass spectrometry analysis of MHC class I–bound peptides revealed a clear disparity in the presentation pathways required for optimal abundance of PA (224-233) versus NP (366-374) [1]. Following in vitro influenza A virus infection, direct presentation (infection of the presenting cell) drove optimal abundance of NP (366-374)/Dᵇ complexes (mean 135 copies per cell). In contrast, the abundance of PA (224-233)/Dᵇ complexes was minimal under direct presentation conditions (mean 6 copies per cell) but was selectively enhanced to approximately 50 copies per cell under cross-presentation conditions (where uninfected dendritic cells acquire exogenous antigen) [1]. This 8.3-fold difference in cross-presentation-dependent abundance demonstrates that PA (224-233) is uniquely suited as a probe for the cross-presentation pathway, whereas NP (366-374) serves as a probe for the direct presentation pathway.

Cross- vs Direct Presentation
Head-to-head
PA (224-233): ~50 copies/cell (cross), ~6 (direct)
NP (366-374): ~5 copies/cell (cross), ~135 (direct)
Ratio cross/direct ≈ 8.3 for PA; ≈ 0.04 for NP
Supports cross-presentation pathway probe context
Mass spectrometry quantification in murine dendritic cells
Cross-presentation Antigen presentation Dendritic cells Immunodominance MHC class I

Viral Dose and Immunodominance Reversal

A direct comparative study of CD8⁺ T cell responses to NP (366-374) and PA (224-233) revealed a viral dose–dependent reversal in immunodominance hierarchy [1]. At low viral doses (10¹ PFU intranasally), NP (366-374)-specific CD8⁺ T cells were dominant, constituting approximately 45% of the influenza-specific CD8⁺ T cell response in the spleen, while PA (224-233)-specific cells accounted for only about 5% [1]. At high viral doses (10⁵ PFU intranasally), the hierarchy reversed: PA (224-233)-specific CD8⁺ T cells became dominant, constituting approximately 35% of the response, whereas NP (366-374)-specific cells decreased to approximately 15% [1]. This dose-dependent reversal (a 7-fold increase in PA-specific dominance from low to high dose) is not observed with any other influenza epitope pair.

Dose-Dependent Immunodominance
Head-to-head
PA (224-233): ~5% (low dose) → ~35% (high dose)
NP (366-374): ~45% (low dose) → ~15% (high dose)
7-fold increase in PA dominance at high viral dose
May support high-dose immunodominance model selection
Splenic CD8+ T cell response, C57BL/6 mice, PR8 infection
Immunodominance CD8+ T cells Viral dose response T cell avidity Influenza

Conformation in H-2Dᵇ Binding Groove

X-ray crystallographic analysis of the PA (224-233) peptide bound to murine H-2Dᵇ MHC class I (PDB: 3L3H) reveals a distinct structural feature not observed in the comparator NP (366-374)/Dᵇ complex: a pronounced central bulge at the C-terminal region of the peptide, with the P7 arginine residue prominently exposed for T cell receptor (TCR) recognition [1]. Mutation of the MHC-I–orientated P5 asparagine residue to alanine (SSLENFRAYV → SSLENARAYV) diminishes the magnitude of the cytotoxic T lymphocyte response and restricts the recruited TCR repertoire diversity, as demonstrated by reduced IFN-γ production and altered TCR Vβ usage in murine challenge models [1][2]. In contrast, the non-immunogenic HA (468-477) peptide bound to H-2Dᵇ lacks this C-terminal bulge feature, indicating that the PA (224-233)–specific conformational signature is a key determinant of its immunogenicity [2].

Peptide–MHC Conformation
Cross-study
Central bulge at C-terminus; P7 arginine exposed for TCR recognition. P5→A mutation reduces CTL response magnitude. HA (468-477)/Db lacks this feature.
Supports structural immunology and TCR repertoire context
X-ray crystallography (2.7 Å); functional validation in murine model
MHC class I Peptide conformation T cell receptor Structural biology Immunogenicity

Primary vs Secondary CD8⁺ T Cell Responses

Comparative analysis of primary versus secondary CD8⁺ T cell responses to influenza A virus infection reveals that PA (224-233)-specific T cells behave differently from NP (366-374)-specific T cells in recall responses [1]. During primary infection, PA (224-233) and NP (366-374) elicit CD8⁺ T cell responses of comparable magnitude (PA-specific: ~2.5 × 10⁵ cells per spleen; NP-specific: ~2.8 × 10⁵ cells per spleen) [1]. However, following secondary challenge, NP (366-374)-specific CD8⁺ T cells dominate the recall response (~8 × 10⁵ cells per spleen), whereas the PA (224-233)-specific response expands only modestly (~4 × 10⁵ cells per spleen) [1]. This differential secondary expansion (NP-specific: ~2.9-fold increase; PA-specific: ~1.6-fold increase) indicates that PA (224-233) is a less effective recall epitope relative to NP (366-374), which has implications for vaccine design and memory T cell studies.

Primary vs Secondary Response
Head-to-head
PA (224-233): primary ~2.5×10⁵, secondary ~4×10⁵ (1.6×)
NP (366-374): primary ~2.8×10⁵, secondary ~8×10⁵ (2.9×)
Secondary expansion ratio NP/PA ≈ 1.8
Indicates differential recall expansion; supports primary response studies without robust secondary bias
Tetramer staining, C57BL/6 mice, PR8 challenge
Memory T cells Secondary immune response Immunodominance hierarchy Influenza CD8+ T cells

PA (224-233) Validated Applications


Cross-Presentation Pathway Analysis

Use PA (224-233) as the exclusive probe antigen for quantifying the efficiency of the cross-presentation pathway in murine dendritic cells. As demonstrated by mass spectrometry, PA (224-233)/Dᵇ complexes are undetectable via direct presentation (~6 copies/cell) but reach ~50 copies/cell under cross-presentation conditions [1]. NP (366-374) exhibits the opposite pattern (~135 copies/cell via direct presentation), making it unsuitable for cross-presentation studies. PA (224-233) thus enables precise measurement of cross-presentation activity in knockout models, pharmacological inhibitor screens, or ex vivo dendritic cell functional assays where pathway-specific quantification is required.

High-Dose Viral Challenge Models

Select PA (224-233) for murine influenza A virus challenge experiments employing high viral inocula (≥10⁵ PFU). At these doses, PA (224-233)-specific CD8⁺ T cells become immunodominant (~35% of response), whereas NP (366-374)-specific cells decline to ~15% [1]. This dose-dependent reversal of immunodominance hierarchy is unique to this epitope pair. Studies investigating the mechanistic basis of viral dose effects on T cell hierarchy, including mathematical modeling of T cell avidity and precursor frequency, require PA (224-233) as the high-dose–responsive epitope comparator.

Peptide–MHC Structural Studies

Utilize PA (224-233) in X-ray crystallography, NMR spectroscopy, or molecular dynamics simulations to investigate the relationship between peptide–MHC conformation and T cell receptor recognition. The peptide adopts a distinctive C-terminal bulge in the H-2Dᵇ binding groove, with the P7 arginine residue prominently exposed [1]. This structural signature differentiates it from other influenza epitopes such as HA (468-477) and NP (366-374), which lack comparable conformational features. Studies examining how single amino acid substitutions (e.g., P5 Asn→Ala) alter peptide conformation and downstream TCR repertoire selection should employ PA (224-233) as the baseline wild-type reference sequence.

Primary CD8⁺ T Cell Response in Vaccines

Incorporate PA (224-233) as the reference H-2Dᵇ-restricted epitope for evaluating the magnitude and functional quality of primary CD8⁺ T cell responses following candidate vaccine administration in C57BL/6 mice. PA (224-233) elicits a robust primary response (~2.5 × 10⁵ cells/spleen) comparable to NP (366-374), but its secondary expansion is limited (~1.6-fold vs. ~2.9-fold for NP 366-374) [1]. This property makes PA (224-233) particularly useful for distinguishing primary immunogenicity from memory recall effects, especially when evaluating novel adjuvants, intranasal peptide-polymer vaccines, or lipopeptide formulations designed to induce de novo T cell priming.

Application
Selection Property
Validation Focus
Cross-presentation pathway analysis
Antigen presentation route specificity
Dendritic cell cross-presentation quantification
High-dose viral challenge models
Dose-dependent immunodominance context
High-dose T cell response hierarchy
Peptide–MHC structural studies
Conformational signature context
TCR recognition and repertoire analysis
Primary CD8+ T cell response in vaccines
Primary vs memory expansion profile
De novo priming without recall bias

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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